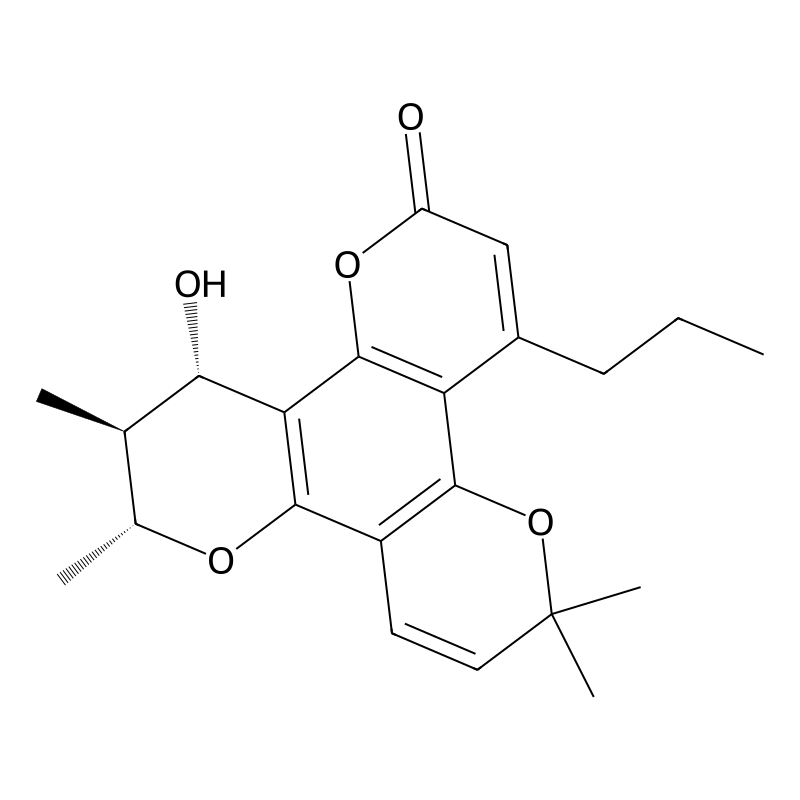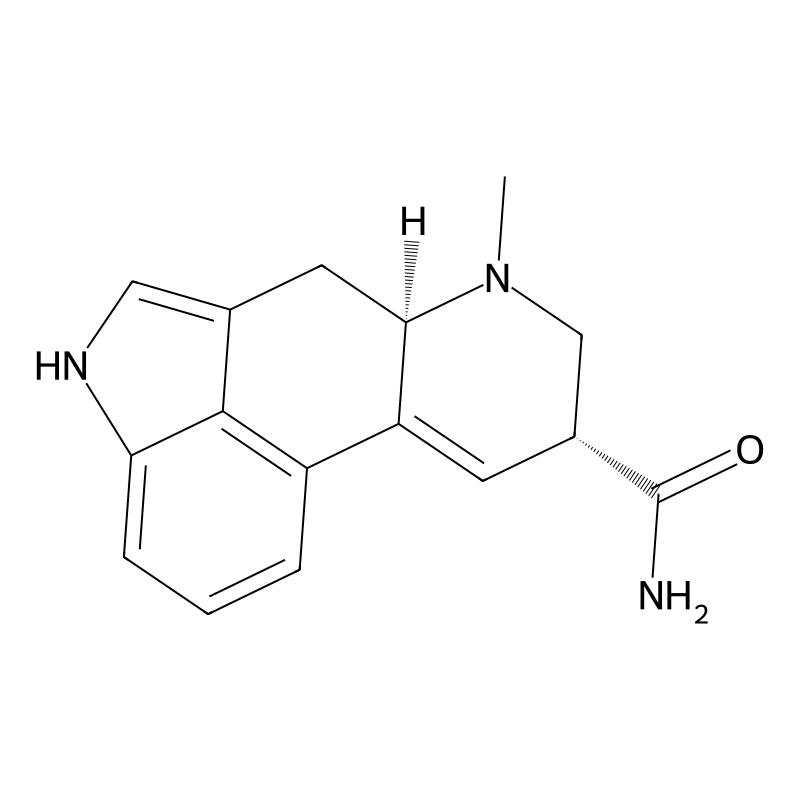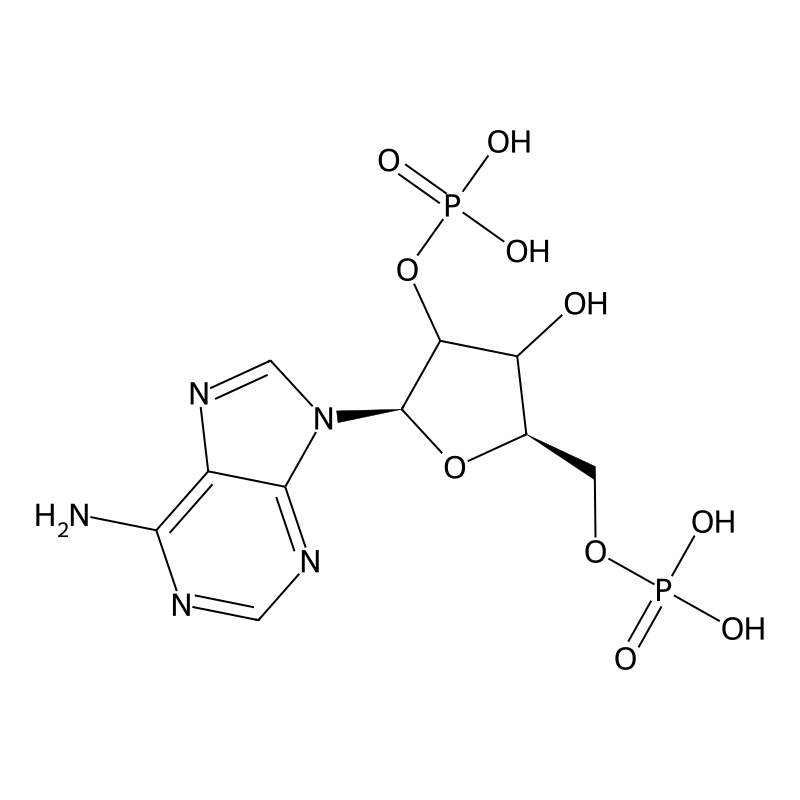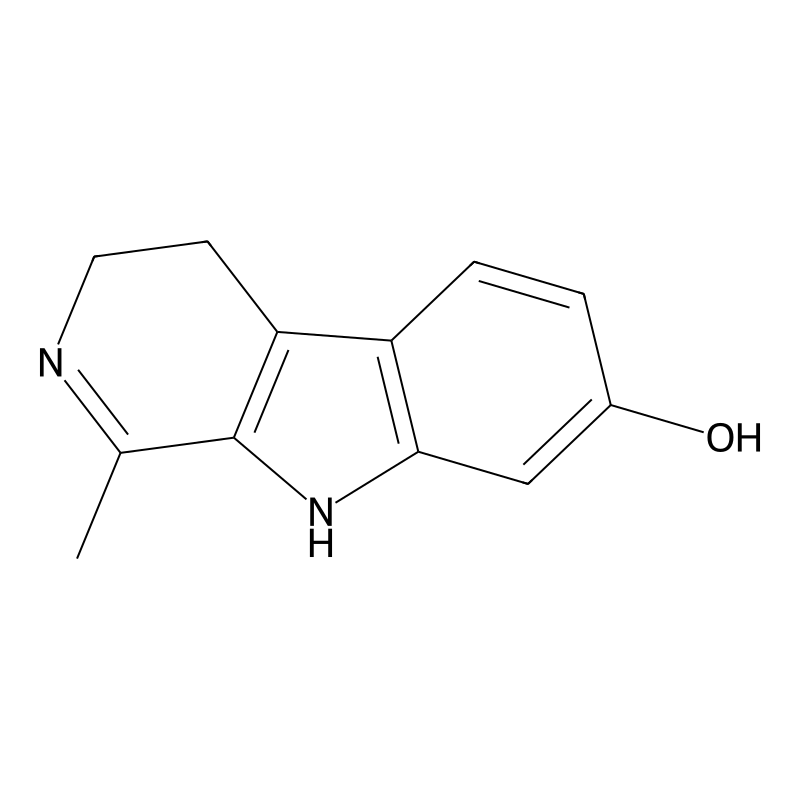POLY(2-CHLOROSTYRENE)

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
Description
Poly(2-chlorostyrene) is a synthetic polymer derived from the polymerization of 2-chlorostyrene monomers. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring. The presence of the chlorine atom enhances certain properties, making poly(2-chlorostyrene) notable in various applications, particularly in materials science and polymer chemistry. It exhibits good thermal stability and can undergo various chemical transformations, including halogenation and cross-linking, which expand its utility in different fields .
- Substitution Reactions: The chlorine atom can be substituted with other functional groups, allowing for the modification of the polymer's properties.
- Polymerization: It can undergo further polymerization reactions to form copolymers or cross-linked networks.
- Halogenation: The polymer can participate in additional halogenation reactions, which can introduce more halogen atoms into the structure, altering its reactivity and thermal properties .
The synthesis of poly(2-chlorostyrene) typically involves:
- Free Radical Polymerization: This is the most common method, where 2-chlorostyrene is polymerized using free radical initiators under controlled conditions to achieve desired molecular weights and structures.
- Living Polymerization Techniques: Techniques such as anionic or cationic polymerization may also be employed to produce well-defined polymers with specific end-group functionalities.
- Co-polymerization: Poly(2-chlorostyrene) can be synthesized alongside other monomers to create copolymers with tailored properties for specific applications .
Interaction studies involving poly(2-chlorostyrene) often focus on its behavior in blends with other polymers or materials. Research indicates that chemically labeling poly(2-chlorostyrene) can influence phase behavior and miscibility with other polymers. Such studies are crucial for understanding how this polymer can be utilized in composite materials or multi-layer systems .
Several compounds share structural similarities with poly(2-chlorostyrene). Here are some notable examples:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Polystyrene | No chlorine | Widely used; excellent mechanical properties |
| Poly(4-chlorostyrene) | Chlorine at para position | Different thermal stability; unique phase behavior |
| Poly(vinyl chloride) | Chlorinated | High durability; used extensively in construction |
| Poly(2-fluorostyrene) | Fluorine instead of chlorine | Enhanced thermal stability; lower reactivity |
Poly(2-chlorostyrene) stands out due to its specific chlorination pattern, which affects its reactivity and interaction with other materials differently than its analogs. The presence of chlorine at the ortho position influences both physical properties and chemical reactivity, making it unique among chlorinated styrenes .
Radical Polymerization Mechanisms
Poly(2-chlorostyrene) is synthesized through radical polymerization of 2-chlorostyrene monomer, following classical free radical polymerization mechanisms [2] [4]. The polymerization process involves three fundamental steps: initiation, propagation, and termination, similar to other styrenic monomers [3] [7].
The initiation step begins with the thermal decomposition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide [2] [4]. Poly(2-chlorostyrene) was prepared by radical polymerization of 2-chlorostyrene in benzene at 60°C over 3 days with azobisisobutyronitrile as initiator [4]. The radical initiator decomposes to generate free radicals that attack the vinyl double bond of the 2-chlorostyrene monomer [37] [40].
During propagation, the newly formed radical species adds to successive 2-chlorostyrene monomers, creating a growing polymer chain [3] [7]. The regioselectivity of radical addition favors the formation of secondary benzylic radicals, which are stabilized by delocalization through the aromatic ring [3]. This propagation continues until termination occurs through radical coupling or disproportionation reactions [3] [27].
Research findings demonstrate that the polymerization kinetics of 2-chlorostyrene follow typical free radical behavior [22] [24]. The initial rate of copolymerization increases with the increase of electron donors in the comonomer feed, and the highest rates were observed at equimolar ratios of comonomers [24]. The polymerization temperature significantly influences the molecular weight and conversion rates, with optimal conditions typically ranging from 60°C to 70°C [2] [4].
Table 1: Radical Polymerization Conditions for Poly(2-chlorostyrene)
| Parameter | Typical Range | Optimal Conditions | Reference |
|---|---|---|---|
| Temperature | 50-80°C | 60-70°C | [2] [4] |
| Reaction Time | 1-7 days | 3 days | [4] |
| Initiator Concentration | 0.1-2 mol% | 0.5-1 mol% | [2] [24] |
| Solvent | Benzene, Toluene | Benzene | [2] [4] |
Controlled Radical Polymerization (Atom Transfer Radical Polymerization)
Atom Transfer Radical Polymerization represents a significant advancement in the controlled synthesis of poly(2-chlorostyrene) [1] [13] [15]. This technique employs a transition metal complex as the catalyst with an alkyl halide as the initiator, enabling precise control over molecular weight and polydispersity [13] [15].
The mechanism involves reversible activation and deactivation of the growing polymer chains through one-electron transfer processes [13] [15]. The dormant species is activated by the transition metal complex to generate radicals, while simultaneously the transition metal is oxidized to a higher oxidation state [13] [15]. This reversible process rapidly establishes an equilibrium that is predominantly shifted to the side with very low radical concentrations [13] [15].
Copper-based catalytic systems have proven particularly effective for 2-chlorostyrene polymerization [5] [18]. The typical procedure employs copper bromide complexes with appropriate ligands such as tris(2-pyridylmethyl)amine or pentamethyldiethylenetriamine [5] [18]. The polymerization is carried out under oxygen-free conditions, with the transition metal salt being deoxygenated before adding the initiator to start the polymerization [5] [18].
Research demonstrates that Atom Transfer Radical Polymerization of 2-chlorostyrene can achieve molecular weights ranging from 17,000 to over 1,000,000 daltons with narrow molecular weight distributions [1] [18]. The number and weight average molecular weights of chlorinated copolymers are typically higher than those of the corresponding homopolymers [24].
Table 2: Atom Transfer Radical Polymerization Parameters for 2-chlorostyrene
| Component | Typical Concentration | Function | Reference |
|---|---|---|---|
| Copper(I) Bromide | 3.5 × 10⁻² mmol | Catalyst | [18] |
| Ligand (TPMA) | 3.49 × 10⁻² mmol | Complexing agent | [18] |
| Initiator | 4.65 mmol | Chain initiator | [18] |
| Temperature | 70-90°C | Reaction condition | [5] [18] |
Chloromethylation and Functionalization Strategies
Chloromethylation of poly(2-chlorostyrene) represents a crucial functionalization strategy for introducing reactive sites into the polymer backbone [2] [8]. The process involves the introduction of chloromethyl groups onto the aromatic rings of the polymer chain, typically using chloromethyl methyl ether as the chloromethylating agent [2] [8].
Research has established that poly(2-chlorostyrene) can only be chloromethylated in neat chloromethyl methyl ether [2]. Chloromethylation did not proceed when mixtures of dichloromethane and chloromethyl methyl ether were used as solvent [2]. This specificity is attributed to the unique solvation requirements of the chlorinated polymer backbone.
The chloromethylation reaction can be carried out at temperatures between 20°C and 60°C, more particularly between 30°C and 45°C, with reaction times ranging up to 6-7 hours [8]. The methylal to thionyl chloride molar ratio must not exceed 2:1, with a 1:1 ratio being particularly advantageous [8].
Following chloromethylation, further functionalization can be achieved through nucleophilic substitution reactions [2]. Anthracene-labelled poly(2-chlorostyrene) was obtained by reacting chloromethylated poly(2-chlorostyrene) with the potassium salt of 9-anthracenecarboxylic acid in anhydrous dimethylformamide over 8 hours at 65°C [2]. The weight-average molecular weight of the labelled polymer was 2.1 × 10⁵ and the corresponding molecular weight distribution was 1.8 [2].
Table 3: Chloromethylation Reaction Conditions
| Parameter | Optimal Range | Specific Conditions | Reference |
|---|---|---|---|
| Temperature | 20-60°C | 30-45°C | [8] |
| Reaction Time | 4-7 hours | 6 hours | [8] |
| Methylal:SOCl₂ Ratio | 0.5:1 to 2:1 | 1:1 | [8] |
| Catalyst | Friedel-Crafts type | Stannic chloride | [8] |
Molecular Weight Control and Polydispersity
Molecular weight control in poly(2-chlorostyrene) synthesis is achieved through careful manipulation of polymerization conditions and the implementation of controlled radical polymerization techniques [1] [9] [32]. The polydispersity index, defined as the ratio of weight-average molecular weight to number-average molecular weight, serves as a critical parameter for characterizing the molecular weight distribution [9] [32].
Commercial poly(2-chlorostyrene) is available in a wide range of molecular weights, from 17,000 daltons to over 1,000,000 daltons [1] [20]. The molecular weight distribution can be precisely controlled through the choice of initiation system and reaction conditions [32] [35].
Research findings indicate that the polydispersity index can vary significantly depending on the polymerization method employed [2] [9]. For radical polymerization using conventional initiators, polydispersity values typically range from 1.8 to 2.5 [2] [4]. However, controlled radical polymerization techniques can achieve much narrower distributions, with polydispersity indices as low as 1.2 [18] [29].
The molecular weight of poly(2-chlorostyrene) can be determined through various analytical techniques including gel permeation chromatography and intrinsic viscosity measurements [2] [4]. The weight-average molecular weight determined from intrinsic viscosity data provides reliable estimates when calibrated against appropriate standards [2].
Temperature control plays a crucial role in molecular weight determination [22] [34]. Lower polymerization temperatures generally result in higher molecular weight products, while higher temperatures favor chain transfer reactions that reduce molecular weight [22] [34].
Table 4: Molecular Weight Characteristics of Poly(2-chlorostyrene)
| Polymerization Method | Molecular Weight Range (Mw) | Polydispersity Index | Reference |
|---|---|---|---|
| Conventional Radical | 61,000 - 1,470,000 | 1.2 - 2.5 | [2] [4] |
| Atom Transfer Radical | 17,000 - 235,000 | 1.08 - 1.27 | [1] [14] |
| Controlled Methods | 50,000 - 1,022,000 | 1.13 - 1.25 | [1] [31] |
The thermal properties of poly(2-chlorostyrene) are directly influenced by molecular weight and polydispersity [20] [34]. The glass transition temperature of poly(2-chlorostyrene) is reported as 119°C, which is significantly higher than that of polystyrene due to the presence of the chlorine substituent [20] [34]. This elevated glass transition temperature affects the processing conditions and end-use applications of the polymer.
Poly(2-chlorostyrene) is a synthetic polymer derived from the polymerization of 2-chlorostyrene monomer, characterized by a chlorine atom substituted at the ortho position (2-position) of the benzene ring [2] [3]. The monomer has the molecular formula C₈H₇Cl with a molecular weight of 138.594 g/mol [3] [4] [5]. The polymer structure consists of repeating units represented as [-CH₂-CH(C₆H₄Cl)-]ₙ, where the chlorine atom is positioned adjacent to the vinyl attachment point on the aromatic ring [6].
| Property | Value | Reference |
|---|---|---|
| Monomer Molecular Formula | C₈H₇Cl | [3] [4] [5] |
| Polymer Repeating Unit Formula | C₈H₇Cl | [6] |
| Monomer Molecular Weight (g/mol) | 138.594 | [3] [4] [5] |
| Polymer Representation | [-CH₂-CH(C₆H₄Cl)-]ₙ | [6] |
| Stereochemistry | Atactic (amorphous) | [2] |
| Chlorine Position | Ortho (2-position) | [2] [3] |
| CAS Number (Monomer) | 2039-87-4 | [3] [4] |
| CAS Number (Polymer) | 26125-41-7 | [7] [8] |
The stereochemistry of poly(2-chlorostyrene) is predominantly atactic, resulting in an amorphous polymer structure [2]. This random arrangement of the chlorinated phenyl side chains along the polymer backbone prevents crystallization and contributes to the material's transparent, glassy nature at room temperature [9]. The ortho-substitution of chlorine introduces steric hindrance that affects both the polymerization process and the final polymer properties, including enhanced rotational barriers for the polymer backbone compared to unsubstituted polystyrene [10].
Thermal Transitions: Glass Transition Temperature (Tg)
The glass transition temperature of poly(2-chlorostyrene) is a critical thermal property that ranges from 103°C to 130°C, depending on molecular weight, measurement conditions, and sample preparation methods [6] [11] [12]. This range represents a significant increase compared to conventional polystyrene, which typically exhibits a Tg around 100°C [13] [14].
| Property | Value | Method/Condition | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 103-130°C | DSC (onset) | [6] [11] [12] |
| Tg Range (°C) | 103-130°C | Various studies | [11] [15] [12] |
| Temperature Dependence | Increases with molecular weight | DSC, dielectric spectroscopy | [11] [15] [14] |
| Molecular Weight Effect | Follows Fox-Flory equation | Monodisperse samples | [14] [16] |
| Thin Film Effect | Decreases with decreasing thickness | Thin film measurements | [11] [12] |
| Thermal Stability | Good up to degradation temperatures | TGA, thermal analysis | [17] [18] |
The molecular weight dependence of the glass transition temperature follows the Fox-Flory equation, expressed as Tg = Tg∞ - A/Mn, where Tg∞ represents the limiting glass transition temperature at infinite molecular weight, A is a polymer-specific constant, and Mn is the number-average molecular weight [14] [16]. For monodisperse poly(2-chlorostyrene) samples, this relationship has been experimentally validated, showing that higher molecular weight samples exhibit correspondingly higher glass transition temperatures [14].
Thin film effects significantly influence the glass transition behavior of poly(2-chlorostyrene). Studies using differential scanning calorimetry and dielectric relaxation spectroscopy have demonstrated that the Tg of single thin films decreases with decreasing film thickness, similar to behavior observed in polystyrene thin films [11] [12]. For stacked thin films, the magnitude of Tg depression is larger than that of single thin films with corresponding thickness, indicating complex interfacial interactions between polymer layers [12].
The α-relaxation process associated with the glass transition has been extensively characterized using dielectric spectroscopy [11] [15]. This primary relaxation corresponds to the onset of segmental motion in the polymer backbone and exhibits Vogel-Fulcher-Tammann temperature dependence above the glass transition temperature. The relaxation time distribution becomes narrower with increasing annealing time during isothermal treatments above Tg, indicating structural relaxation and densification of the polymer matrix [15].
Rheological and Viscoelastic Behavior
Poly(2-chlorostyrene) exhibits typical amorphous polymer rheological behavior with distinct viscoelastic characteristics that depend strongly on temperature relative to its glass transition [2] [11] [19]. The material demonstrates Newtonian flow behavior at low shear rates when heated sufficiently above its glass transition temperature, transitioning to more complex viscoelastic responses as temperature approaches Tg [20] [21].
| Property | Description | Temperature/Condition | Reference |
|---|---|---|---|
| Viscoelastic Behavior | Typical amorphous polymer behavior | Above and below Tg | [2] [11] [19] |
| Glass Transition Region | α-relaxation process observed | Near Tg (103-130°C) | [11] [15] [12] |
| Melt Behavior | Newtonian at low shear rates | Above Tg | [20] [21] |
| Dynamic Mechanical Properties | Time-temperature superposition applicable | Various frequencies/temperatures | [2] [11] [22] |
| Comparison to PS | Similar mechanical response | Comparative studies | [2] [19] |
| Blend Behavior | Phase separation with PS at LCST | Temperature-dependent miscibility | [2] [23] [24] |
Dynamic mechanical analysis reveals that poly(2-chlorostyrene) follows time-temperature superposition principles, allowing for the construction of master curves that describe viscoelastic behavior across extended time and frequency ranges [2] [11] [22]. The storage and loss moduli exhibit characteristic transitions corresponding to the glass transition, with the α-relaxation process showing Arrhenius-like temperature dependence at lower temperatures transitioning to Vogel-Fulcher-Tammann behavior at higher temperatures [11] [15].
The viscosity behavior of poly(2-chlorostyrene) melts shows power-law dependence on shear rate at moderate to high shear rates, similar to other amorphous thermoplastics [20] [21]. At temperatures well above the glass transition, the material exhibits terminal flow behavior with both storage and loss moduli showing frequency dependencies characteristic of entangled polymer melts. The zero-shear viscosity depends strongly on molecular weight, following established relationships for linear polymers [25] [26].
Blend rheology studies with polystyrene reveal complex phase behavior due to the lower critical solution temperature (LCST) exhibited by poly(2-chlorostyrene)/polystyrene mixtures [2] [23] [24]. The rheological properties of these blends are sensitive to temperature, composition, and molecular weight, with phase separation occurring at elevated temperatures resulting in distinct changes in viscoelastic response [19]. The presence of the chlorine substituent affects intermolecular interactions, leading to different miscibility behavior compared to conventional polystyrene blends.
Solubility Parameters and Solvent Interactions
The solubility behavior of poly(2-chlorostyrene) is governed by its Hansen solubility parameters and specific intermolecular interactions arising from the chlorine substitution on the aromatic ring [7] [27]. The polymer demonstrates selective solubility in organic solvents, with good dissolution in moderately polar and chlorinated solvents while remaining insoluble in highly polar protic solvents and non-polar aliphatic hydrocarbons [28] [27].
| Solvent Class | Specific Solvent | Solubility | Reference |
|---|---|---|---|
| Good Solvents | Dimethylformamide (DMF) | Soluble | [7] [27] |
| Good Solvents | Tetrahydrofuran (THF) | Soluble | [7] [27] |
| Good Solvents | Toluene | Soluble | [7] [27] |
| Good Solvents | Chloroform (CHCl₃) | Soluble | [7] [27] |
| Poor Solvents | Methanol | Precipitates | [7] [27] |
| Poor Solvents | Ethanol | Precipitates | [7] [27] |
| Poor Solvents | Water | Precipitates | [7] [27] |
| Poor Solvents | Hexanes | Precipitates | [7] [27] |
Good solvents for poly(2-chlorostyrene) include dimethylformamide (DMF), tetrahydrofuran (THF), toluene, and chloroform [7] [27]. These solvents possess appropriate Hansen solubility parameters that match the cohesive energy density of the polymer, facilitating dissolution through favorable polymer-solvent interactions. The chlorine substituent enhances solubility in chlorinated solvents compared to unsubstituted polystyrene, reflecting the principle of "like dissolves like" in polymer solution chemistry [28].
Poor solvents include alcohols such as methanol and ethanol, water, and aliphatic hydrocarbons like hexanes [7] [27]. The polymer precipitates from these solvents due to unfavorable thermodynamic interactions, with the solubility parameter differences exceeding the critical threshold for miscibility. The hydrogen bonding capacity of alcohols and the high polarity of water are incompatible with the moderately polar nature of poly(2-chlorostyrene) [29] [30].
Specific interactions between poly(2-chlorostyrene) and solvents have been characterized through Fourier transform infrared spectroscopy and thermodynamic measurements [24] [31]. Studies of poly(2-chlorostyrene)/poly(vinyl methyl ether) blends reveal that the chlorine atom strengthens attraction between the phenyl rings and electron lone pairs of oxygen atoms, demonstrating the importance of weak intermolecular forces in determining miscibility [24] [31]. These interactions are quantified through binary interaction parameters (χ) derived from cloud point measurements and mean-field theory [31].
The three-dimensional solubility parameter approach developed by Crowley, Teague, and Lowe has been successfully applied to poly(chlorostyrene) systems, incorporating dispersion forces, dipolar interactions, and hydrogen bonding contributions [28]. This framework enables prediction of solvent compatibility and optimization of processing conditions for solution-based applications.
Refractive Index and Optical Characteristics
Poly(2-chlorostyrene) exhibits distinctive optical properties that differentiate it from conventional polystyrene, primarily due to the electronic effects of chlorine substitution on the aromatic ring [6] [32]. The refractive index of poly(2-chlorostyrene) is 1.610 (n₂₀/D), representing a measurable increase compared to polystyrene's refractive index of approximately 1.590 [6] [33] [34].
| Property | Value | Notes | Reference |
|---|---|---|---|
| Refractive Index (n₂₀/D) | 1.610 | Literature value | [6] |
| Wavelength Range | Visible light spectrum | Standard measurement | [6] [33] [34] |
| Temperature Condition | 20°C | Room temperature | [6] |
| Comparison to Polystyrene | Higher than PS (1.590) | Due to chlorine substitution | [32] [33] [34] |
| Surface Tension | 42 mN/m (estimated) | Estimated from critical values | [32] |
| Critical Surface Tension | Higher than PS (36 mN/m) | Correlates with higher Tg | [32] |
| Optical Clarity | Transparent (amorphous) | Atactic structure | [9] |
The enhanced refractive index results from the increased electron density and polarizability contributed by the chlorine atom [35] [36]. Chlorine possesses a larger atomic radius and higher electron count compared to hydrogen, leading to increased molecular polarizability and consequently higher refractive index values. This relationship follows established structure-property correlations where halogen substitution generally increases refractive index in organic polymers [36].
Optical transparency is maintained due to the amorphous, atactic structure of poly(2-chlorostyrene) [9]. The random distribution of chlorinated phenyl side chains prevents crystallization and associated light scattering, resulting in optically clear films and molded parts. The material exhibits excellent optical clarity in the visible spectrum, making it suitable for optical applications where moderate refractive index enhancement is desired [37] [35].
Dispersion characteristics of poly(2-chlorostyrene) follow typical behavior for aromatic polymers, with refractive index values varying with wavelength according to Cauchy or Sellmeier dispersion relations [33] [34]. The material exhibits normal dispersion in the visible range, with refractive index decreasing with increasing wavelength. Birefringence in oriented samples can occur due to molecular alignment during processing, similar to other amorphous styrenic polymers [38] [39].
Surface properties correlate with the enhanced refractive index, with poly(2-chlorostyrene) exhibiting higher surface tension (estimated at 42 mN/m) compared to polystyrene (36 mN/m) [32]. This increase reflects the stronger cohesive energy and intermolecular interactions resulting from chlorine substitution. The critical surface tension also increases correspondingly, indicating reduced wetting by non-polar liquids and enhanced compatibility with polar substrates [32] [40].








